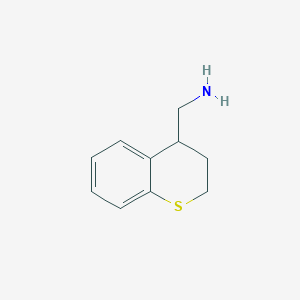

3,4-dihydro-2H-thiochromen-4-ylmethanamine

Übersicht

Beschreibung

Synthesis Analysis

Bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycles . The bromination reaction of these compounds has been studied .Molecular Structure Analysis

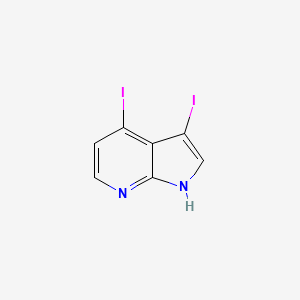

The molecular structure of 3,4-dihydro-2H-thiochromen-4-ylmethanamine is represented by the formula C9H11NS . The InChI code for this compound is 1S/C9H11NS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2 .Chemical Reactions Analysis

The bromination reaction of 3,4-dihydro-2H-thiopyran derivatives, such as 3,4-dihydro-2H-thiochromen-4-ylmethanamine, can proceed both with the addition to the multiple bond and with the retention of the double bond in the structure of the resulting product .Physical And Chemical Properties Analysis

The molecular weight of 3,4-dihydro-2H-thiochromen-4-ylmethanamine is 165.26 . The compound should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen

Leishmanicidal Agents

Thiochroman-4-ylmethanamine derivatives have been synthesized and evaluated as potential leishmanicidal agents . Compounds bearing a vinyl sulfone moiety displayed the highest antileishmanial activity, with EC 50 values lower than 10 μM and an index of selectivity over 100 for compounds . When the double bond or the sulfone moiety was removed, the activity decreased .

Cytotoxic Activity

Thiochroman-4-ylmethanamine derivatives have also been evaluated for their cytotoxic activities . The results show that thiochromones bearing a vinyl sulfone moiety are endowed with high antileishmanial activity and low cytotoxicity .

Synthesis of Benzothiopyrane Derivatives

Thiochroman-4-ylmethanamine is used in the synthesis of benzothiopyrane derivatives . These derivatives have been evaluated for their antileishmanial and cytotoxic activities .

Cloning, Transfer, and Manipulation of Genes

Thiochroman-4-ylmethanamine can be used in plasmid DNA preparation . Plasmid DNA plays a pivotal role in scientific research for its ability to clone, transfer, and manipulate genes .

Screening Libraries

Thiochroman-4-ylmethanamine can be used in screening libraries . Researchers can obtain the DNA needed for screening and identify specific clones of interest, facilitating the discovery of novel genes or genetic elements .

Sequencing

Thiochroman-4-ylmethanamine can be used in sequencing . Researchers can obtain enough high-quality DNA for sequencing applications, allowing for the analysis of gene sequences, genetic variations, or mutations .

PCR Amplification

Thiochroman-4-ylmethanamine can be used in PCR amplification . This is essential for applications such as gene expression analysis, genotyping, and molecular diagnostics .

Transfection Studies

Thiochroman-4-ylmethanamine can be used in transfection studies . Researchers can obtain an adequate amount of plasmid DNA for efficient transfection of mammalian cells .

Wirkmechanismus

Target of Action

Thiochroman-4-ylmethanamine, also known as 3,4-dihydro-2H-thiochromen-4-ylmethanamine, is primarily targeted towards cysteine proteases . These enzymes play a crucial role in various biological processes, including protein degradation and turnover, antigen processing, and apoptosis .

Mode of Action

The compound’s mode of action involves the inhibition of cysteine proteases. This inhibition occurs through a nucleophilic attack on the β position to the sulfone . This interaction leads to changes in the activity of the proteases, thereby affecting the biological processes they are involved in .

Biochemical Pathways

The inhibition of cysteine proteases affects several biochemical pathways. These enzymes are involved in the degradation and turnover of proteins, antigen processing, and apoptosis . Therefore, the inhibition of these enzymes by Thiochroman-4-ylmethanamine can have downstream effects on these pathways.

Result of Action

The result of Thiochroman-4-ylmethanamine’s action is the inhibition of cysteine proteases, leading to potential changes in various biological processes. For instance, it has been found to exhibit antileishmanial activity , indicating its potential use in the treatment of diseases caused by parasites of the genus Leishmania .

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-thiochromen-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGVEOQYLIGEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)

![3-[Amino(carboxy)methyl]benzoic acid hydrochloride](/img/structure/B1446566.png)

![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)

![[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride](/img/structure/B1446580.png)